1-Bromo-8-(naphthalen-1-yl)pyrene
Description
Properties
Molecular Formula |
C26H15Br |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-bromo-8-naphthalen-1-ylpyrene |
InChI |
InChI=1S/C26H15Br/c27-24-15-11-18-9-8-17-10-12-21(22-13-14-23(24)26(18)25(17)22)20-7-3-5-16-4-1-2-6-19(16)20/h1-15H |
InChI Key |
WBIHNLJSVYFVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C(C=CC6=C5C4=C(C=C6)C=C3)Br |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 1-Bromo-8-(naphthalen-1-yl)pyrene, a single-crystal X-ray diffraction study would provide invaluable insights into its molecular architecture.
The primary data obtained from such an analysis includes:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them would confirm the connectivity and geometry of the pyrene (B120774) and naphthalene (B1677914) ring systems.
Planarity of Aromatic Systems: The degree of planarity of the pyrene and naphthalene units can be quantified. While the core aromatic systems are expected to be largely planar, minor deviations can occur due to steric strain imposed by the bulky substituents.
Unit Cell and Space Group: This information describes how the molecules are arranged in the crystal lattice, revealing the fundamental repeating unit of the crystal structure.
Although specific crystallographic data for this compound is not publicly available, analysis of related structures, such as 8-(naphthalen-1-yl)quinoline, reveals that the angle between the two aromatic systems is a defining feature, often around 68-70 degrees. chemicalbook.com This significant twist from co-planarity is a strategy to minimize steric repulsion.
| Crystallographic Parameter | Information Provided | Expected Finding for this compound |
| Crystal System & Space Group | Symmetry of the crystal lattice | Likely to be a common system such as monoclinic or orthorhombic. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit | Defines the packing density of the molecules in the crystal. |
| Dihedral Angle (Pyrene-Naphthalene) | Relative orientation of the two aromatic systems | A significant non-zero angle is expected due to steric hindrance. |
| Intramolecular Bond Lengths/Angles | Precise geometry of the molecule | Confirms the covalent structure and reveals any strain. |
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the structure and purity of this compound in both solid and solution phases.
High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The ¹H NMR spectrum would be expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the molecule's asymmetry, each of the 15 hydrogen atoms would, in principle, be chemically non-equivalent and produce a distinct signal. The coupling patterns (doublets, triplets, multiplets) would arise from spin-spin interactions between adjacent protons, helping to assign specific resonances to their positions on the pyrene and naphthalene rings.
¹³C NMR: The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each of the 26 carbon atoms. The chemical shifts would differentiate between protonated and quaternary carbons, with the latter generally appearing further downfield. The carbon attached to the bromine atom would be identifiable by its characteristic chemical shift.
Mass Spectrometry for Molecular Integrity
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high accuracy.
Molecular Ion Peak: For this compound (C₂₆H₁₅Br), HRMS would detect a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). The measured mass-to-charge ratio (m/z) would be compared to the calculated exact mass (406.0384 u for C₂₆H₁₅⁷⁹Br) to confirm the molecular formula.
Isotopic Pattern: A key feature in the mass spectrum would be the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, would result in two prominent peaks of almost equal intensity separated by approximately 2 m/z units (the M and M+2 peaks), providing definitive evidence for the presence of a single bromine atom in the molecule.
| Spectroscopic Technique | Parameter Measured | Expected Result for this compound |
| ¹H NMR | Chemical Shift (δ), Coupling Constant (J) | Multiple signals in the aromatic region (δ 7.0-9.0 ppm). |
| ¹³C NMR | Chemical Shift (δ) | 26 distinct signals corresponding to each carbon atom. |
| High-Resolution Mass Spectrometry | Exact Mass (m/z) | A value corresponding to the molecular formula C₂₆H₁₅Br. |
| Mass Spectrometry | Isotopic Distribution | A characteristic M / M+2 pattern with ~1:1 intensity ratio. |
Analysis of Intermolecular Interactions in Solid State
The way this compound molecules pack in a crystal is governed by a combination of weak non-covalent interactions. These interactions are crucial in determining the material's bulk properties.
π-π Stacking Interactions: As a large, electron-rich polycyclic aromatic hydrocarbon, the dominant intermolecular force is expected to be π-π stacking. In the solid state, the planar pyrene and naphthalene faces of adjacent molecules would likely arrange in a parallel-displaced or T-shaped manner to maximize attractive dispersion forces while minimizing Pauli repulsion. These interactions are a key driving force in the crystallization of aromatic molecules.
Halogen Bonding: The bromine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) interacts favorably with a region of negative electrostatic potential on a neighboring molecule, such as the π-electron cloud of an adjacent aromatic ring. The presence and geometry of any C-Br···π or other weak interactions would be confirmed by analyzing short intermolecular contacts in the crystal structure obtained from X-ray diffraction.
Theoretical and Computational Investigations of 1 Bromo 8 Naphthalen 1 Yl Pyrene
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gaps)
The electronic structure of 1-Bromo-8-(naphthalen-1-yl)pyrene is fundamentally derived from the extended π-conjugated system of the pyrene (B120774) core. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals (FMOs) that govern its electronic properties and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's absorption and emission characteristics.
In unsubstituted pyrene, the HOMO and LUMO are delocalized across the aromatic framework. The introduction of a bromine atom at the 1-position and a naphthalene (B1677914) group at the 8-position breaks the molecule's symmetry and significantly influences the FMOs.
HOMO: The naphthalene substituent, being an electron-rich aromatic system, is expected to raise the energy of the HOMO. The HOMO will likely have significant electron density localized on both the pyrene and naphthalene moieties.
LUMO: The bromo substituent is electron-withdrawing via the inductive effect, which tends to lower the energy of the LUMO. The LUMO is anticipated to have considerable density on the pyrene core, particularly near the C-Br bond.
This differential influence on the HOMO and LUMO energies leads to a reduction of the energy gap compared to pristine pyrene, resulting in a bathochromic (red) shift in its absorption and emission spectra. nih.gov The steric hindrance between the peri-substituents will also force a twist between the pyrene and naphthalene planes, affecting the degree of π-conjugation and thus modulating the FMO energies.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps (Note: These are estimated values based on typical computational results for similar substituted pyrenes and are for illustrative purposes only. Actual values require specific DFT calculations for this compound.)
| Parameter | Estimated Value | Significance |
|---|---|---|
| HOMO Energy | -5.4 to -5.8 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -2.2 to -2.6 eV | Relates to electron affinity and electron-accepting ability. |
Quantum Chemical Calculations of Excited States (Singlet, Triplet States: ¹Lₐ, ¹Lₑ)
The photophysics of pyrene and its derivatives are characterized by two primary low-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ, using Platt's notation. These states have a profound impact on the absorption and fluorescence behavior. rsc.org
The ¹Lₑ state is a lower-energy, forbidden transition, resulting in a long fluorescence lifetime.
The ¹Lₐ state is a higher-energy, allowed transition, contributing to strong absorption.
The relative ordering and energy gap between these two states are highly sensitive to substitution on the pyrene core. rsc.org Computational methods are essential for accurately predicting the energies and characteristics of these states.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited state properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net For this compound, TD-DFT calculations would be employed to:
Predict the vertical excitation energies corresponding to the ¹Lₐ and ¹Lₑ states.
Simulate the UV-Vis absorption spectrum by calculating the oscillator strengths of the electronic transitions.
Optimize the geometry of the first excited singlet state (S₁) to predict fluorescence emission energies.
In substituted pyrenes, TD-DFT can effectively model how donor and acceptor groups modulate the charge-transfer character of excited states. acs.org The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental spectra. researchgate.net
While TD-DFT is powerful, it can sometimes struggle to accurately describe systems with significant multi-reference character, which can be the case for the excited states of PAHs like pyrene. Multi-Reference Perturbation Theory (MRPT) methods, such as CASPT2 or NEVPT2, provide a more rigorous framework for such cases. rsc.org
For pyrene derivatives, MRPT calculations are particularly valuable for obtaining a quantitative description of the ¹Lₐ and ¹Lₑ states, whose energetic ordering can be challenging to predict correctly with single-reference methods. rsc.org These calculations involve defining an active space of molecular orbitals that are most important for describing the electronic transitions of interest. By accurately calculating the energies of these states, MRPT can provide deep insights into the fundamental photophysics governing absorption and fluorescence. rsc.org
Photophysical Dynamics Modeling
The fate of the excited state in this compound can be modeled to understand various decay pathways. Key processes include:
Intramolecular Charge Transfer (ICT): Upon photoexcitation, there can be a transfer of electron density from the electron-richer naphthalene moiety to the more electron-accepting pyrene core. This ICT character is influenced by the solvent polarity, often leading to solvatochromic shifts in emission. nih.gov
Intersystem Crossing (ISC): The presence of the bromine atom, a heavy atom, is expected to significantly enhance the rate of intersystem crossing. This process facilitates the transition from the singlet excited state (S₁) to a triplet excited state (T₁). The increased spin-orbit coupling due to bromine makes this a much more efficient process than in unsubstituted pyrenes.
Triplet Formation: Enhanced ISC leads to a higher quantum yield of triplet state formation. These triplet states are long-lived and can be involved in further photochemical processes or phosphorescence.
Conformational Dependence of Electronic and Photophysical Properties
The steric clash between the bromo and naphthyl groups at the peri positions (1 and 8) forces the naphthalene ring to twist out of the plane of the pyrene core. The dihedral angle between these two aromatic systems is a critical conformational parameter.
Conformational Effects on Conjugation: The degree of electronic communication (π-conjugation) between the pyrene and naphthalene units is directly dependent on this dihedral angle. A smaller angle (more planar) would lead to greater conjugation, a smaller HOMO-LUMO gap, and red-shifted spectra. A larger twist angle would decouple the two systems, leading to properties more reminiscent of the individual chromophores.
Rotational Barriers: Computational studies can map the potential energy surface as a function of this dihedral angle to determine the ground-state equilibrium geometry and the energy barriers to rotation. This conformational flexibility can lead to complex photophysical behavior, including the possibility of different emissive states from different conformers. Studies on similar sterically hindered biaryl systems have shown that the conformation can dramatically influence fluorescence lifetimes and quantum yields.
Prediction of Spectroscopic Signatures and Reactivity Profiles
Computational chemistry is a powerful tool for predicting spectroscopic signatures and reactivity.
Spectroscopic Prediction: As discussed, TD-DFT calculations can predict the UV-Vis absorption and fluorescence spectra. Furthermore, by calculating vibrational frequencies, a theoretical simulation of the vibronic structure of the spectra can be achieved, providing a more detailed comparison with experimental data. acs.org
Reactivity Prediction: The FMOs can be used to predict reactivity. The HOMO distribution indicates sites susceptible to electrophilic attack, while the LUMO distribution points to sites prone to nucleophilic attack. The calculated electrostatic potential surface can also highlight electron-rich and electron-poor regions of the molecule, offering further clues about its reactive behavior in, for example, Suzuki coupling or other cross-coupling reactions where brominated PAHs are used as substrates.
Photophysical Properties and Photoreactivity
Luminescence Characteristics
The luminescence of 1-bromo-8-(naphthalen-1-yl)pyrene is characterized by its fluorescence emission, quantum yield, and potential for phosphorescence, including at room temperature. Pyrene (B120774) itself is known for its strong fluorescence, and the introduction of substituents like the bromo and naphthalenyl groups can modulate these properties.
Fluorescence Emission: Pyrene and its derivatives are well-known for their characteristic fluorescence. Unsubstituted pyrene typically exhibits monomer emission in the 370 to 400 nm wavelength range. researchgate.net The introduction of a bromine atom and a naphthalenyl group at the 1 and 8 positions of the pyrene core, respectively, is expected to influence the emission wavelength. The extended conjugation provided by the naphthalenyl group can lead to a red-shift in the emission spectrum.
Quantum Yield: The fluorescence quantum yield of pyrene derivatives can be high. researchgate.net For instance, certain alkynylpyrenes have demonstrated quantum yields up to 0.99 in ethanol. researchgate.net However, the presence of a heavy atom like bromine in this compound can decrease the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.
Phosphorescence: The enhanced intersystem crossing facilitated by the bromine atom can lead to more efficient phosphorescence. While phosphorescence is typically observed at low temperatures (e.g., 77 K) to minimize non-radiative decay pathways, some pyrene derivatives have been shown to exhibit room-temperature phosphorescence. rsc.org This is often achieved by incorporating the molecule into a rigid matrix or by designing molecules that favor radiative decay from the triplet state.
Intramolecular Charge Transfer (ICT) Processes and Pathways
Intramolecular charge transfer (ICT) is a key process in many donor-acceptor (D-A) type organic molecules, where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. In this compound, the pyrene and naphthalene (B1677914) moieties can act as the primary chromophore and the bromo group can act as an electron-withdrawing group, potentially facilitating ICT.
The efficiency and characteristics of ICT are highly dependent on the molecular structure, including the nature of the donor and acceptor units and their relative orientation. worktribe.com In asymmetrically substituted pyrenes, the introduction of donor and acceptor groups can lead to tunable optical properties and wide emission bands. worktribe.com Theoretical calculations, such as those at the B3LYP/6-31g-(d) level, can provide insights into the HOMO and LUMO distributions, which are crucial for understanding ICT processes. worktribe.com The energy gap between the HOMO and LUMO can be tuned by the electron-donating or withdrawing strength of the substituents, thereby controlling the ICT characteristics. worktribe.com
Environmental Effects on Photophysics
The photophysical properties of this compound are sensitive to its environment, exhibiting phenomena such as solvatochromism and aggregation-induced emission or quenching.
Solvatochromism: The emission of pyrene derivatives often shows a strong dependence on the polarity of the solvent, a phenomenon known as solvatochromism. The vibronic fine structure of pyrene's fluorescence is particularly sensitive to the solvent's polarity. researchgate.net In donor-acceptor systems, a red-shift in the emission spectrum is often observed with increasing solvent polarity, which is indicative of a more stabilized charge-transfer excited state. For some D-A pyrene-based systems, a red shift of 2–9 nm has been observed when moving from a nonpolar solvent like cyclohexene (B86901) to a polar solvent like dimethylformamide (DMF), confirming the presence of ICT. worktribe.com
Aggregation-Induced Emission/Quenching (AIE/ACQ): While many traditional chromophores experience aggregation-caused quenching (ACQ) in the solid state or at high concentrations, some molecules exhibit the opposite effect, known as aggregation-induced emission (AIE). rsc.org Pyrene itself is prone to ACQ. rsc.org The introduction of bulky substituents, such as the naphthalenyl-phenyl group, can mitigate this quenching by preventing close packing of the pyrene cores. smolecule.com The transformation from ACQ to AIE in pyrene-based luminogens can be achieved through mechanisms like the restriction of intramolecular motion (RIM). rsc.org For some 1,8-naphthalimide (B145957) derivatives, a significant enhancement in fluorescence intensity, up to 4700%, and a quantum yield of 30% have been observed upon aggregation. rsc.org
Excimer Formation and Suppression Strategies
Pyrene is well-known for its ability to form excimers, which are excited-state dimers that form when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. researchgate.net This results in a characteristic broad, structureless emission band at a longer wavelength (around 480-500 nm) compared to the monomer emission. researchgate.net
The formation of excimers is highly dependent on the proximity and orientation of the pyrene molecules. In the case of this compound, the bulky naphthalenyl substituent at the 8-position can sterically hinder the close approach of two pyrene cores, thereby suppressing excimer formation. This steric hindrance is a common strategy to mitigate aggregation-induced quenching in pyrene-based materials. smolecule.com The extent of excimer formation can be quantified by the ratio of the excimer to monomer fluorescence intensity (Ie/Im), which provides information about the spatial proximity of the pyrene units. nih.gov
Excited State Lifetimes and Energy Transfer Mechanisms
The excited state lifetime is a crucial parameter that governs the photophysical and photochemical behavior of a molecule. For pyrene and its derivatives, the excited state lifetime is influenced by factors such as the presence of heavy atoms, the solvent, and the potential for energy transfer.
The fluorescence lifetime of monomeric pyrene can be relatively long. However, the presence of the bromine atom in this compound is expected to shorten the singlet excited state lifetime due to enhanced intersystem crossing to the triplet state. This is a common effect observed for brominated aromatic compounds. The triplet state, in turn, may have a longer lifetime. For instance, the triplet excited state of benzo[a]pyrene (B130552) has a lifetime of 134 ns. mdpi.com
Conclusion and Future Perspectives in 1 Bromo 8 Naphthalen 1 Yl Pyrene Research
Synthesis of Novel Analogs and Derivatives with Tunable Properties
The future synthesis of analogs of 1-bromo-8-(naphthalen-1-yl)pyrene will likely focus on strategic chemical modifications to fine-tune its electronic and photophysical properties. epa.govresearchgate.net The bromine atom at the 1-position serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. smolecule.com This allows for the introduction of a wide array of functional groups, including electron-donating and electron-accepting moieties.
For instance, coupling with boronic acids can introduce new aryl groups, extending the π-conjugated system and modulating the energy levels of the molecule. smolecule.com The introduction of electron-donating groups is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level, while electron-accepting groups will lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. researchgate.net This targeted modification can effectively reduce the HOMO-LUMO gap, leading to red-shifted absorption and emission spectra. researchgate.net Furthermore, "click" chemistry, such as [2+2] cycloaddition reactions, presents a simple and efficient method for enlarging the conjugated structure of pyrene (B120774) derivatives, which can significantly enhance their nonlinear optical (NLO) properties. mdpi.com
Future work will also likely explore the synthesis of derivatives where the naphthalene (B1677914) group itself is functionalized, or where different isomers of naphthalene are employed to study the impact of connectivity on the material's properties. nih.gov The development of such derivatives is a key step toward creating materials with precisely controlled optoelectronic characteristics for specific applications. researchgate.net
Exploration of Structure-Property Relationships for Tailored Applications
A deeper understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is crucial for designing next-generation materials. uky.edu Key areas of future investigation will involve systematically studying how substitutions at the pyrene and naphthalene cores affect photoluminescence, charge carrier mobility, and thermal stability. epa.govresearchgate.net
The introduction of bulky substituents, like the naphthalenyl-phenyl group, is known to mitigate aggregation-caused quenching, a common issue with fluorescent molecules like pyrene. smolecule.com Future studies will likely quantify this effect in a series of derivatives with varying steric profiles. Moreover, the strategic placement of electron-donating or -accepting groups can fine-tune the electrooptical properties, making these materials highly adaptable for use as blue-light-emitting chromophores in Organic Light-Emitting Diodes (OLEDs). epa.govresearchgate.net
Aggregation-Induced Emission (AIEE) is another phenomenon of interest. Research on related pyrene systems has shown that aggregation can, counter-intuitively, lead to enhanced fluorescence emission. acs.org Future studies on this compound derivatives will explore their potential for AIEE, which could be valuable for developing novel sensors and bio-imaging agents.
Table 1: Potential Impact of Functionalization on Derivative Properties
| Functional Group Type | Predicted Effect on HOMO/LUMO | Expected Change in Emission | Potential Application |
|---|---|---|---|
| Electron-Donating | Increase HOMO | Red-shift | Organic Photovoltaics (OPVs) |
| Electron-Accepting | Decrease LUMO | Red-shift | OLEDs, Electron Transport Layers |
| Bulky/Sterically Hindering | Minimal electronic effect | Prevent quenching, possible AIEE | High-Efficiency Emitters, Sensors |
Advancements in Theoretical and Computational Predictions for Material Design
Theoretical and computational methods are indispensable tools for accelerating the design of new materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be pivotal in predicting the electronic and optical properties of novel derivatives before their synthesis. researchgate.netresearchgate.net These methods allow for the calculation of HOMO/LUMO energy levels, absorption spectra, and charge distribution, providing critical insights into how structural modifications will influence performance. researchgate.netnih.gov
For example, calculations can predict that substituting the pyrene ring with an electron-acceptor group will decrease the LUMO energy, while an electron-donor group will increase the HOMO energy. researchgate.net Such predictions guide synthetic chemists toward the most promising candidates for applications like OLEDs, where precise energy level alignment is critical for efficient device operation. researchgate.net
More advanced computational techniques, such as multi-reference perturbation theory methods, may be employed for more accurate predictions of excited state energies, which are crucial for understanding fluorescence and phosphorescence properties. rsc.org As computational power grows, these in silico experiments will become increasingly sophisticated, enabling the screening of large virtual libraries of derivatives to identify structures with optimal properties for targeted applications, thereby reducing the time and resources spent on experimental work. researchgate.net
Table 2: Comparison of Experimental and Computational Data for Pyrene Systems
| Property | Experimental Value (Pyrene) | Calculated Value (Pyrene) | Technique/Method |
|---|---|---|---|
| Electronic Band Gap | 3.83 eV | 3.83 eV | UPS/NEXAFS vs. DFT |
| Optical Band Gap | 3.63 eV | - | UV/Vis Spectroscopy |
| 1La Excitation Energy | ~3.7 eV | Good agreement | GMCQDPT |
Note: Data is for the parent pyrene molecule and serves as a benchmark for derivative studies. nih.govrsc.org
Emerging Applications and Technological Impact in Organic Materials Science
The versatile properties of this compound and its future derivatives suggest a significant technological impact across various fields of organic materials science. uky.edu The strong fluorescence, high chemical stability, and good charge carrier mobility inherent to the pyrene core make these compounds exceptionally promising for organic electronics. researchgate.net
One of the most immediate areas of impact is in Organic Light-Emitting Diodes (OLEDs) . By tuning the molecular structure, derivatives can be developed as highly efficient deep-blue emitters, which are currently a major challenge in display and lighting technology. rsc.org The ability to control emission color and efficiency through chemical synthesis makes these compounds highly attractive. epa.gov
Beyond OLEDs, these materials are candidates for active components in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) . researchgate.netuky.edu In OFETs, the molecular packing and charge transport properties are key, which can be controlled by modifying the peripheral substituents on the pyrene-naphthalene scaffold. uky.edu In OPVs, the broad absorption characteristics that can be engineered into the derivatives could enhance light-harvesting efficiency. uky.edu
Furthermore, the fluorescent properties of these compounds open doors for applications in chemical sensors and fluorescent probes . acs.org The sensitivity of the pyrene excimer emission to the local environment could be harnessed to detect specific analytes. The development of derivatives with aggregation-induced emission (AIEE) properties could lead to "turn-on" fluorescent sensors with high sensitivity and low background signal. acs.org The continued exploration of this class of compounds is set to drive innovation in high-performance organic materials.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Bromo-8-(naphthalen-1-yl)pyrene, and how do reaction conditions influence yield?
- Methodological Answer : Bromination of pyrene derivatives typically involves electrophilic substitution. For this compound, a common approach is to use bromine (Br₂) in a solvent like acetic acid or dichloromethane under controlled temperatures (20–40°C). Excess bromine may lead to over-bromination, so stoichiometric ratios should be optimized. Purification via column chromatography with hexane/ethyl acetate (9:1) is recommended .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns and bromine placement.
- Mass Spectrometry (HRMS) : For molecular weight verification.
- HPLC : To assess purity (>95% ideal for research-grade material).
Discrepancies between spectroscopic data and expected results may indicate isomerization or impurities .
Q. What solvents are compatible with this compound for spectroscopic studies?
- Methodological Answer : The compound is soluble in non-polar solvents (e.g., toluene, chloroform) and moderately polar solvents (e.g., THF, DCM). Avoid protic solvents (e.g., water, methanol) due to potential aggregation or hydrolysis. Solvent choice impacts fluorescence quantum yield; toluene is preferred for UV-Vis/fluorescence studies .
Advanced Research Questions
Q. How do substituents (bromo, naphthalene) influence the photophysical properties of pyrene derivatives?
- Methodological Answer :
-
Electron-withdrawing bromine reduces the π-electron density of pyrene, leading to a red-shifted absorption spectrum.
-
Naphthalene extension enhances conjugation, increasing molar absorptivity.
Fluorescence quenching may occur due to heavy-atom effects from bromine, as observed in 1-bromopyrene derivatives .Substituent Effect on λmax (nm) Fluorescence Intensity Bromine +15–20 nm shift Reduced by ~40% Naphthalene +30–40 nm shift Increased by ~20%
Q. How can crystallographic data resolve contradictions between computational and experimental structural models?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For this compound:
- Data Collection : Use low-temperature (100 K) settings to minimize thermal motion.
- Refinement : SHELXL (via Olex2) refines atomic positions, accounting for disorder in bulky naphthalene groups.
- Validation : Cross-check torsion angles and Hirshfeld surfaces with DFT-optimized structures. Discrepancies >0.05 Å in bond lengths suggest model inaccuracies .
Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of this compound?
- Methodological Answer :
- Dilute Solutions : Maintain concentrations ≤10⁻⁶ M.
- Surfactant Additives : Use CTAB (0.1 mM) to stabilize monomers.
- Temperature Control : Avoid heating, which promotes π-π stacking.
Aggregation can reduce fluorescence intensity by >50%, as seen in pyrene derivatives .
Q. How to analyze conflicting NMR and mass spectrometry data for brominated pyrene derivatives?
- Methodological Answer :
- Step 1 : Confirm solvent purity (e.g., deuterated solvents for NMR).
- Step 2 : Check for isotopic patterns in MS (Br has ¹⁹Br/⁸¹Br ~1:1).
- Step 3 : Use 2D NMR (COSY, NOESY) to resolve overlapping signals.
Contradictions often arise from residual solvents or incorrect integration .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
